molecular formula C20H18ClN B315935 N-benzhydryl-N-(4-chlorobenzyl)amine

N-benzhydryl-N-(4-chlorobenzyl)amine

Cat. No.: B315935
M. Wt: 307.8 g/mol
InChI Key: IRNBVYIGPSLUAT-UHFFFAOYSA-N
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Description

N-Benzhydryl-N-(4-chlorobenzyl)amine is a tertiary amine featuring a benzhydryl group (two phenyl groups attached to a central carbon) and a 4-chlorobenzyl substituent. Characterization typically involves NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C20H18ClN

Molecular Weight

307.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,1-diphenylmethanamine

InChI

InChI=1S/C20H18ClN/c21-19-13-11-16(12-14-19)15-22-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,22H,15H2

InChI Key

IRNBVYIGPSLUAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-benzhydryl-N-(4-chlorobenzyl)amine with key analogs, focusing on substituents, molecular weight, and synthesis yields:

Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Key Features Reference
This compound Benzhydryl, 4-chlorobenzyl C₂₀H₁₇ClN 306.81 N/A High lipophilicity, steric bulk -
N-Benzyl-N-(4-chlorobenzyl)amine () Benzyl, 4-chlorobenzyl C₁₄H₁₄ClN 231.72 N/A Simpler structure, lower molecular weight
N-Benzyl-N-(4-chlorobenzyl)-N-(2-iodo-3-phenoxypropyl)amine (241b, ) Iodo-phenoxypropyl C₂₃H₂₃ClINO 491.80 88 Halogenated side chain, high yield
N-Benzyl-N-(4-chlorobenzyl)-N-(2-chloro-3-phenoxypropyl)amine (240b, ) Chloro-phenoxypropyl C₂₃H₂₂Cl₂NO 406.34 79 Chlorine substituent, moderate yield
N-Benzyl-N-(4-chlorobenzyl)-N-[3-(4-chlorophenoxy)-2-fluoropropyl]amine (243c, ) Fluoro-dichlorophenoxypropyl C₂₃H₂₁Cl₂FNO 431.33 10 Fluorine inclusion, low yield
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride () Piperidinyl, methyl C₁₃H₁₈ClN₂·HCl 275.22 N/A Cyclic amine, enhanced basicity

Key Observations:

  • Steric Effects : The benzhydryl group in the target compound introduces significant steric hindrance compared to benzyl or chlorobenzyl substituents in analogs like . This bulkiness may reduce binding affinity in biological systems but improve lipid membrane penetration .
  • Halogen Influence : Iodo- and chloro-substituted analogs () exhibit higher molecular weights and varied reactivity. Iodine’s polarizability may enhance intermolecular interactions, while chlorine’s electronegativity affects electronic distribution .
  • Fluorine Substitution : Fluorinated derivatives () show markedly lower yields (8–14%), likely due to challenges in introducing fluorine atoms via nucleophilic pathways. Fluorine’s small size and electronegativity can optimize pharmacokinetic properties (e.g., metabolic stability) .

Preparation Methods

Reaction Mechanism and Conditions

This two-step approach begins with synthesizing 4-chlorobenzhydrylamine, as detailed in Patent CN101921194A. The intermediate oxime is formed by reacting 4-chlorobenzophenone with hydroxylamine hydrochloride in ethanol/water (3:1 v/v) at 80°C for 3 hours, achieving a 97.6% yield. Subsequent reduction using sodium borohydride or catalytic hydrogenation yields 4-chlorobenzhydrylamine.

The alkylation step employs 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. A molar ratio of 1:1.2 (amine:alkylating agent) in tetrahydrofuran (THF) at 60°C for 6 hours prevents over-alkylation.

Table 1: Optimized Alkylation Conditions

ParameterOptimal ValueSource
SolventTHF
Temperature60°C
Reaction Time6 hours
BaseK₂CO₃
Yield82–85%

Challenges and Solutions

Over-alkylation to tertiary amines is mitigated by slow addition of 4-chlorobenzyl chloride and rigorous stoichiometric control. Post-reaction purification via recrystallization from ethanol/water mixtures enhances purity to >99%.

Reductive Amination of 4-Chlorobenzaldehyde with Benzhydrylamine

Catalytic Systems and Solvent Effects

Reductive amination bypasses intermediate isolation by directly coupling 4-chlorobenzaldehyde and benzhydrylamine. The ACS Omega study highlights the efficacy of Pd/C-Nb₂O₅/C catalysts under hydrogen atmospheres. In methanol at 25°C, this system achieves quantitative conversion within 45 minutes, with a turnover frequency of 133 h⁻¹.

Table 2: Reductive Amination Performance Metrics

CatalystConversion (%)Time (h)Yield (%)
Pd/C541.550
Pd/C + Nb₂O₅/C1000.7598
Raney Nickel782.070

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but complicate product isolation. Methanol strikes a balance between reactivity and ease of purification, enabling direct filtration to isolate the amine.

Hydrogenative Deprotection Strategies

Protecting Group Approach

For stereochemically sensitive syntheses, a benzyl (Bn) protecting group is introduced to the amine prior to alkylation. Patent CN101928223A demonstrates the use of L-(+)-tartaric acid for resolving racemic mixtures, achieving 97% optical purity after deprotection.

Deprotection Conditions

The Pd/C-Nb₂O₅/C system enables rapid deprotection under mild conditions (1 atm H₂, 25°C). This method eliminates the need for strong acids or bases, reducing waste generation.

Table 3: Comparative Deprotection Efficiency

MethodTime (h)Yield (%)Purity (%)
HCl/EtOH128592
Pd/C + Nb₂O₅/C0.759899
H₂/Pd(OH)₂2.09095

Industrial-Scale Production Considerations

Scalability and Cost

Continuous flow reactors enhance the scalability of the reductive amination route, reducing reaction times by 40% compared to batch processes. The use of Nb₂O₅/C as a co-catalyst lowers Pd loading from 5 mol% to 1 mol%, cutting material costs by 60%.

Environmental Impact

Solvent recovery systems for THF and methanol achieve 95% reuse rates, aligning with green chemistry principles. The Pd/C-Nb₂O₅/C catalyst is recyclable for up to 10 cycles without significant activity loss .

Q & A

What are the optimal synthetic routes for N-benzhydryl-N-(4-chlorobenzyl)amine, and how do reaction conditions influence yield?

Basic Question
The synthesis of tertiary amines like this compound typically involves alkylation or reductive amination. A validated approach for analogous compounds (e.g., N,N-bis(4-chlorobenzyl)amine) uses ruthenium-catalyzed coupling of 4-chlorobenzyl chloride with primary amines under basic conditions. Key parameters include:

  • Catalysts : Ru complexes (e.g., [Ru(p-cymene)Cl₂]₂) enhance coupling efficiency .
  • Solvents : Chlorobenzene or toluene at 130°C improves reactivity .
  • Bases : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates deprotonation .
  • Yields : Reported yields range from 65% to 86%, depending on stoichiometry and catalyst loading .

Methodological Insight : Optimize molar ratios (amine:alkyl halide = 1:1.2) and monitor reaction progress via TLC or GC-MS to minimize byproducts.

How can researchers resolve contradictory data in reaction yields during synthesis of chlorobenzyl-substituted tertiary amines?

Advanced Question
Discrepancies in yields (e.g., 65% vs. 86%) often arise from:

  • Catalyst Selection : Heterogeneous catalysts (e.g., ZnCl₂) may reduce side reactions compared to homogeneous systems .
  • Temperature Control : Elevated temperatures (130°C vs. 40°C) accelerate kinetics but risk decomposition .
  • Purification Methods : Column chromatography (silica gel, hexane/EtOAc gradients) improves purity, as seen in bis(4-chlorobenzyl)amine isolation .

Resolution Strategy : Perform kinetic studies under varying conditions and characterize intermediates via in situ NMR to identify bottlenecks.

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Question
Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies chemical environments (e.g., benzhydryl protons at δ 7.2–7.3 ppm, chlorobenzyl CH₂ at δ 3.7–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₁₉ClN₂: calc. 322.12, obs. 322.13) .
  • X-ray Crystallography : Resolves 3D structure if crystals form, as demonstrated for bis(4-chlorobenzyl) derivatives .

Quality Control : Use HPLC (≥95% purity) and elemental analysis to validate batch consistency.

What mechanistic insights guide the design of chlorobenzyl-substituted amines for CNS drug discovery?

Advanced Question
The 4-chlorobenzyl group enhances lipophilicity and blood-brain barrier penetration. Key considerations include:

  • Receptor Binding : Analogues with pyridyl or imidazole substituents show affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., Cl) to reduce oxidative metabolism .
  • Structure-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives in in vitro assays (e.g., cholinesterase inhibition) .

Experimental Design : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

How do substituent variations on the benzyl group modulate biological activity?

Advanced Question
Substituents profoundly impact pharmacological profiles:

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance stability and antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) .
  • Aromatic Heterocycles (pyridine, imidazole) : Improve CNS targeting via π-π stacking with receptor pockets .
  • Steric Effects : Bulky benzhydryl groups may reduce off-target interactions but lower solubility .

Validation : Synthesize derivatives (e.g., 4-fluoro or 4-methyl analogs) and test in parallel in vitro assays .

What strategies mitigate challenges in crystallizing chlorobenzyl-substituted amines for structural studies?

Advanced Question
Crystallization hurdles include:

  • Solvent Selection : Use DMF-ethanol mixtures (1:10) for slow evaporation, as in bis(4-chlorobenzyl)ethane-1,2-diamine crystallization .
  • Counterion Effects : Form hydrochloride salts to improve crystallinity .
  • Temperature Control : Gradual cooling from 40°C to 4°C promotes lattice formation .

Troubleshooting : Employ seeding techniques or additives (e.g., glycerol) to nucleate crystals.

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